molecular formula C6H11NO4 B554920 L-2-Aminoadipic acid CAS No. 1118-90-7

L-2-Aminoadipic acid

Cat. No. B554920
CAS RN: 1118-90-7
M. Wt: 161.16 g/mol
InChI Key: OYIFNHCXNCRBQI-BYPYZUCNSA-N
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Description

L-2-Aminoadipic acid, also known as (S)-2-Aminohexanedioic acid or L-Homoglutamic acid, is a structural analog of glutamine . It is generated by the catabolism of lysine saccharopine (SAC)/pipecolic acid (PIP) pathways .


Synthesis Analysis

L-2-Aminoadipic acid is generated by the catabolism of lysine saccharopine (SAC)/pipecolic acid (PIP) pathways . It is also used as an internal standard in the amino acid analysis from fermented food samples .


Molecular Structure Analysis

The molecular formula of L-2-Aminoadipic acid is C6H11NO4, and its molecular weight is 161.16 .


Chemical Reactions Analysis

L-2-Aminoadipic acid inhibits glutamine synthetase and γ-glutamylcysteine synthetase . It modulates glucose metabolism and is present in higher levels in diabetic patients .


Physical And Chemical Properties Analysis

L-2-Aminoadipic acid is a solid at 20 degrees Celsius . It appears as a white to orange to green powder or crystal . It is soluble in 1N HCl (50 mg/ml) and slightly soluble in water . Its specific rotation is [a]20/D +23.0 to +26.0 deg (C=5, 6mol/L HCl) .

Scientific Research Applications

  • Marker of Protein Carbonyl Oxidation : L-2-Aminoadipic acid is identified as a marker of protein carbonyl oxidation in aging human skin, particularly under conditions like diabetes, renal failure, and sepsis. It's found that its levels significantly increase with age, and are further elevated in the presence of these conditions (Sell, Strauch, Shen, & Monnier, 2007).

  • Regulator of Kynurenic Acid Production : In the hippocampus, L-2-Aminoadipic acid acts as a regulator of kynurenic acid production. It's been observed to decrease the concentration of extracellular kynurenic acid, suggesting a role in the pathogenesis of neurodegenerative and seizure disorders (Wu, Ungerstedt, & Schwarcz, 1995).

  • Impact on Astrocytes and Brain Function : L-2-Aminoadipic acid has been used to study the damage to astroglia in neurodegenerative diseases, both in vitro and in vivo. Its toxic effects on astroglia help in modeling damage in these conditions (Voronkov et al., 2021).

  • Synthesis of L-Homoglutamic Acid : L-2-Aminoadipic acid serves as a key component in the synthesis of L-homoglutamic acid, which has applications in organic chemistry (Kondo, Miyazaki, Kodama, & Horimoto, 1985).

  • Role in Metabolism and Disease Pathogenesis : Studies have explored its role in metabolic processes and disease pathogenesis, especially in conditions like diabetes and atherosclerosis. Myeloperoxidase-mediated oxidation of protein lysine residues generates 2-aminoadipic acid, suggesting its involvement in these processes (Lin et al., 2017).

  • Role in Plant Metabolism : The presence of 2-aminoadipic acid in various plant species suggests its role in plant metabolism and its significance in lysine metabolism (Nawaz & Sørensen, 1977).

Safety And Hazards

L-2-Aminoadipic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection/hearing protection, and wash thoroughly after handling .

properties

IUPAC Name

(2S)-2-aminohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIFNHCXNCRBQI-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017096
Record name L-alpha-Aminoadipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aminoadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.2 mg/mL
Record name Aminoadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-2-Aminoadipic acid

CAS RN

1118-90-7
Record name L-α-Aminoadipic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-alpha-Aminoadipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-alpha-Aminoadipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINOADIPIC ACID, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZH74L7SR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Aminoadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196 - 198 °C
Record name Aminoadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
539
Citations
T Sato, Y Ito, T Nagasawa - Bioscience, biotechnology, and …, 2016 - academic.oup.com
… We here investigated the effect of the Lys metabolites, L-2-aminoadipic acid (2-AA) and L-pipecolic acid (Pip), on protein turnover in C2C12 myotubes. 2-AA suppressed myofibrillar …
Number of citations: 16 academic.oup.com
EMM Valmaseda, S Campoy, L Naranjo… - Molecular Genetics and …, 2005 - Springer
The biosynthesis and catabolism of lysine in Penicillium chrysogenum is of great interest because these pathways provide 2-aminoadipic acid, a precursor of the tripeptide δ-L-2-…
Number of citations: 23 link.springer.com
R Nakajima, Z Novakova, W Tueckmantel… - ACS Medicinal …, 2018 - ACS Publications
… First, the distal carboxyl group of l-2-aminoadipic acid (enantiopurity: 98%) was protected by benzylation, and the monobenzyl ester was directly coupled with the enantiopure requisite …
Number of citations: 9 pubs.acs.org
DR Sell, CM Strauch, W Shen… - Biochemical …, 2007 - portlandpress.com
… Standards of L-2-aminoadipic acid and d 8 -lysine (DL-[3,3,4,4,5,5,6,6- 2 H 8 ]lysine) were purchased from Sigma–Aldrich; CEL and d 4 -CML (N ϵ -carboxymethyl-lysine-4,4,5,5-d 4 ) …
Number of citations: 150 portlandpress.com
J Raap, CM Van der Wielen… - Recueil des Travaux …, 1990 - Wiley Online Library
… L-2-Aminoadipic acid with "C in the 6- or &-position can be prepared using the same strategy as described above for lysine. This new synthesis will be demonstrated on the preparation …
Number of citations: 23 onlinelibrary.wiley.com
M Hubert - 2020 - era.library.ualberta.ca
2-aminoadipic acid (2-AAA) has been identified as an accurate long-term biomarker for the future development of diabetes. An investigation of over 2000 patients found that patients in …
Number of citations: 2 era.library.ualberta.ca
T Szirtes, L Kisfaludy, E Palosi… - Journal of medicinal …, 1986 - ACS Publications
… Synthesis and Cyclization of L-2-Aminoadipic Acid. L-2-Aminoadipic acid (Aad) was synthesized in two different routes as can be seen in Scheme I. Route 1 shows a laboratory-scale …
Number of citations: 49 pubs.acs.org
M Wakakura, N Yamamoto - Documenta ophthalmologica, 1992 - Springer
… The ability of the gliotoxic compounds D,L-, D- or L-2-aminoadipic acid (AAA) to increase selectively the intracellular concentration of free calcium ion ([CaZ+]~) was examined in Miiller …
Number of citations: 16 link.springer.com
M Wakakura, S Ishikawa - Japanese Journal of Ophthalmology, 1982 - europepmc.org
Retinal ganglion cells of the cat were clearly demonstrated in scanning electron microscopy. For identification of the cells, D, L-2-aminoadipic acid, a gliotoxic compound, was applied. …
Number of citations: 2 europepmc.org
S Yoshifuji, KENI TANAKA, Y NITTA - Chemical and pharmaceutical …, 1987 - jstage.jst.go.jp
… L-2-Aminoadipic acid 6-amide (12) was further hydrolyzed in … to be identical with authentic L-2-aminoadipic acid. Thus, the … for highyielding synthesis of L-2-aminoadipic acid, which has …
Number of citations: 26 www.jstage.jst.go.jp

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